[1-(2-Fluorophenyl)ethyl](3-methoxypropyl)amine
Description
1-(2-Fluorophenyl)ethylamine is a secondary amine featuring a 2-fluorophenyl group attached to an ethyl chain and a 3-methoxypropylamine moiety. The 3-methoxypropyl chain contributes to the compound’s hydrophilicity and conformational flexibility.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-10(14-8-5-9-15-2)11-6-3-4-7-12(11)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
InChI Key |
TVQWGXYAWDBLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorophenylacetonitrile and 3-methoxypropylamine.
Reduction: The nitrile group of 2-fluorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with 3-methoxypropylamine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Fluorophenyl)ethylamine may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)ethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles like hydroxide (OH-) or amines can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)ethylamine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the phenyl ring enhances its binding affinity to certain biological targets, while the 3-methoxypropyl group influences its pharmacokinetic properties. The compound may modulate the activity of neurotransmitters and other signaling molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)ethylamine | F (ortho) | C12H17FNO | 210.27 (estimated) | Ortho-fluorine, 3-methoxypropyl chain |
| 1-(3-Chlorophenyl)ethylamine () | Cl (meta) | C12H18ClNO | 227.73 | Chlorine (meta), similar chain |
| 1-(2-Methoxyphenyl)ethylamine () | OMe (ortho) | C13H21NO2 | 223.31 | Methoxy (ortho), increased hydrophilicity |
| (3-Methoxypropyl)({1-[4-(trifluoromethoxy)phenyl]ethyl})amine () | CF3O (para) | C13H18F3NO2 | 281.29 | Trifluoromethoxy (para), strong electron withdrawal |
Key Observations:
- Electronic Effects: Fluorine (ortho) and chlorine (meta) are electron-withdrawing, but fluorine’s smaller size may reduce steric hindrance compared to chlorine .
- Metabolic Stability : The trifluoromethoxy group () enhances metabolic resistance due to the stability of C-F bonds, whereas methoxy groups may undergo demethylation .
Alkyl Chain Modifications
Table 2: Alkyl Chain and Functional Group Comparisons
| Compound Name | Alkyl Chain Structure | Functional Groups | Molecular Weight |
|---|---|---|---|
| 1-(2-Fluorophenyl)ethylamine | 3-Methoxypropyl | Amine, methoxy | 210.27 |
| (2-Methoxyethyl)(3-phenylpropyl)amine () | 2-Methoxyethyl, phenylpropyl | Amine, methoxy, phenyl | 193.29 |
| [3-(2-Methoxyethoxy)propyl][1-(2,4,5-trimethylphenyl)ethyl]amine () | 3-(2-Methoxyethoxy)propyl | Amine, ether, trimethylphenyl | 279.42 |
Key Observations:
- Chain Length and Flexibility : The 3-methoxypropyl chain in the target compound provides a balance between hydrophilicity and flexibility. Shorter chains (e.g., 2-methoxyethyl in ) reduce molecular weight but may limit binding interactions .
- Ether vs. Alkyl Linkers : Compounds with ether linkages () exhibit increased polarity, which may improve solubility but reduce blood-brain barrier permeability .
Biological Activity
1-(2-Fluorophenyl)ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 1-(2-Fluorophenyl)ethylamine can be represented as C12H16FNO. The structure consists of a fluorophenyl group attached to an ethyl chain, which is further connected to a methoxypropyl amine moiety. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H16FNO |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 1-(2-Fluorophenyl)ethylamine |
The biological activity of 1-(2-Fluorophenyl)ethylamine is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Studies suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic signaling, which is crucial for mood regulation and anxiety reduction.
In Vitro Studies
Recent in vitro studies have demonstrated that 1-(2-Fluorophenyl)ethylamine exhibits significant activity against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7 and MDA-MB-468) and colon cancer (HCT-116) cell lines, showing promising cytotoxic effects with low micromolar GI50 values.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | <1 |
| MDA-MB-468 | <0.5 |
| HCT-116 | 2.5 |
Case Studies
In a notable case study, researchers synthesized a series of derivatives based on 1-(2-Fluorophenyl)ethylamine to evaluate their antitumor potential. The derivatives were subjected to various assays, revealing that modifications to the methoxy group significantly enhanced their inhibitory effects on tumor cell proliferation.
Pharmacological Applications
Given its biological profile, 1-(2-Fluorophenyl)ethylamine holds potential for therapeutic applications in treating mood disorders and certain types of cancer. The compound's ability to modulate neurotransmitter levels suggests its use as an antidepressant or anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
